Encenicline hydrochloride (Enc-HCl) is a synthetic compound classified as a selective, partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). [, , , , ] This classification signifies its ability to bind to the α7 nAChR and partially activate it, mimicking the effects of the endogenous neurotransmitter acetylcholine. [, , ] Encenicline is considered a promising target for investigating cognitive impairments in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia. [, , , , , , , , , , , , , , , ]
An optimized one-pot synthesis method for Encenicline hydrochloride monohydrate has been developed using an imidazole-mediated approach. [] This method allows for the direct crystallization of the desired polymorph (Form I) from the reaction mixture, ensuring high chemical and polymorphic purity. [] This optimized procedure contributes to a robust and scalable production process for the compound. []
Encenicline hydrochloride exists in various crystalline forms, including polymorphs, hydrates, and solvates. [, , ] The compound has shown a remarkable degree of polymorphism, with twelve distinct polymorphs identified. [] Crystal structure analysis reveals that Encenicline hydrochloride monohydrate forms hexameric units with water molecules. [] These hexamers assemble into slabs, further packing into different arrangements depending on the specific polymorph. [] The interaction of water molecules within these structures plays a crucial role in the stability and dehydration behavior of each polymorph. []
Encenicline exerts its effects primarily through its interaction with the α7 nAChR. [, , , , , , , , , , , , , , , ] As a partial agonist, it binds to this receptor and triggers a partial activation, leading to downstream effects on neurotransmitter systems. [, , ] Studies indicate that Encenicline can enhance the release of acetylcholine, dopamine, and glutamate in the brain regions associated with cognition and memory, including the prefrontal cortex and hippocampus. [, , ] This modulation of neurotransmitter systems is believed to contribute to its potential cognitive-enhancing effects. [, , ]
Encenicline hydrochloride is a solid compound that can exist in various crystalline forms, including polymorphs, hydrates, and solvates. [, , ] The physical and chemical properties of each form, such as solubility, stability, and melting point, can differ depending on the specific crystal structure and the presence of solvent molecules. [, , ] These properties are crucial for understanding its behavior in different environments and for developing suitable formulations for research purposes.
a) Alzheimer's disease: Encenicline has shown promise in preclinical and clinical trials for improving cognitive function in individuals with Alzheimer's disease. [, , , , , ] Studies have demonstrated its ability to enhance memory performance, potentially by modulating neurotransmitter systems involved in learning and memory. [, , , , , ]
b) Schizophrenia: Research suggests that Encenicline may be beneficial in addressing cognitive impairments associated with schizophrenia. [, , , , , , , , , ] It has shown potential in improving attention, memory, and executive function in individuals with this disorder. [, , , , , , , , , ]
c) Nicotine addiction: One study explored Encenicline's potential in mitigating cognitive deficits associated with nicotine withdrawal. [] While this particular study did not yield positive results, further research is needed to fully understand its role in nicotine addiction. []
d) Inflammatory bowel disease: Studies in mice suggest that Encenicline may possess anti-inflammatory properties and could potentially be explored as a treatment for inflammatory bowel disease. []
e) Translational Biomarker Research: Encenicline's influence on auditory sensory gating, as measured by P50 auditory evoked potentials, makes it a valuable tool in translational biomarker research for schizophrenia. [] This application aids in understanding the relationship between brain activity, receptor function, and disease manifestation.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: